2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a methoxy group at the 2-position and a [1,3]thiazolo[5,4-b]pyridin-2-yl moiety linked via a para-substituted phenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and polar interactions are critical .
Properties
IUPAC Name |
2-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-16-6-2-3-7-17(16)27(23,24)22-14-10-8-13(9-11-14)18-21-15-5-4-12-20-19(15)26-18/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDCLFCUKMKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under specific conditions.
Pyridine Annulation: The thiazole ring is then fused with a pyridine ring through a series of reactions, including cyclization and annulation steps.
Sulfonamide Formation:
Chemical Reactions Analysis
2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is as an enzyme inhibitor. Studies indicate that it can effectively inhibit enzymes such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The compound mimics natural substrates, disrupting biochemical pathways essential for cellular function and proliferation.
Anticancer Potential
The thiazolopyridine structure has been linked to significant anticancer activity. Research shows that derivatives of this compound exhibit potent effects against various cancer cell lines. Its ability to inhibit specific enzymes related to cancer progression positions it as a promising candidate for further development in oncology.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can be optimized for higher yields using advanced techniques such as chromatography and recrystallization.
Related Compounds
Several related compounds have been synthesized to explore variations in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-methoxy-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide | Lacks thiazolopyridine; simpler structure | Moderate enzyme inhibition |
| 4-methoxy-3-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide | Similar thiazolopyridine; different substitution pattern | High enzyme inhibition |
The presence of the thiazolopyridine moiety enhances biological activity, making these derivatives valuable for further pharmacological studies.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various experimental settings:
- Inhibition Studies : Research demonstrated that this compound significantly inhibits carbonic anhydrase IX activity in vitro, suggesting its potential role in cancer therapy .
- Cell Line Testing : In vitro testing on various cancer cell lines revealed that compounds with similar structures exhibited cytotoxic effects, indicating their potential as anticancer agents .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes, aiding in the optimization of its pharmacological properties .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolo-Pyridine Cores
(a) T32612 (CAS: 866772-52-3)
- Structure : (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide.
- Key Differences :
- Contains a cyclopentylmethyl group and piperazinyl sulfonyl substituent instead of a simple phenyl sulfonamide.
- The stereochemistry (R-configuration) and extended alkyl chain may enhance target selectivity.
- Pharmacological Relevance : Acts as a glucokinase (GK) activator, with docking studies showing H-bond interactions with Arg63 in the GK allosteric site .
(b) Compound 1 (J. Biol. Chem., 2015)
- Structure: (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide.
- Key Differences :
- Incorporates an imidazo-thiazolo-pyridine fused ring system and methylsulfonyl benzamide.
- The imidazole addition increases rigidity and may improve binding to hydrophobic pockets.
- Synthesis : Utilizes Suzuki-Miyaura coupling for boronate intermediates, similar to methods applicable to the target compound .
(c) 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide
- Structure: Features a thiazolidinone ring conjugated to a pyrazole-sulfonamide system.
- Key Differences: Replaces the thiazolo-pyridine with a thiazolidinone-pyrazole hybrid. The thioxo group and sec-butyl substituent may alter redox properties and metabolic stability .
Research Implications and Gaps
- Structural Optimization : The target compound’s simplicity compared to T32612 may offer synthetic advantages but requires validation for target engagement.
- Crystallographic Data : SHELX/WinGX-based structural analyses (e.g., bond lengths, angles) are critical but currently lacking for the target compound .
Biological Activity
2-Methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structural formula is characterized by the presence of a thiazolo[5,4-b]pyridine core, a methoxy group , and a sulfonamide group . These features contribute to its unique chemical properties and biological activities. The molecular formula is .
1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . PI3K plays a critical role in various cellular functions, including growth and survival pathways that are often dysregulated in cancer cells. The inhibition of PI3K by this compound suggests potential therapeutic applications in oncology.
2. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-468 (breast cancer) with an IC50 value of approximately . The mechanism involves cell cycle arrest and activation of apoptotic pathways indicated by increased levels of cleaved caspases .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals significant differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxy-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide | Lacks thiazolopyridine; simpler structure | Moderate enzyme inhibition |
| 4-Methoxy-3-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide | Similar thiazolopyridine; different substitution pattern | High enzyme inhibition |
The presence of the thiazolopyridine moiety significantly enhances the compound's biological activity compared to others lacking this feature .
The mechanism of action involves the binding of the compound to specific enzymes and receptors. Interaction studies indicate that it effectively mimics natural substrates, disrupting biochemical pathways crucial for cell survival and proliferation. This is particularly relevant in cancer treatment where targeting such pathways can lead to reduced tumor growth.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reacting appropriate starting materials under specific conditions.
- Pyridine Annulation : Fusing the thiazole ring with a pyridine ring through cyclization reactions.
- Sulfonamide Formation : Introducing the sulfonamide group through nucleophilic substitution reactions.
These steps can be optimized for higher yields using advanced catalysts and purification techniques such as recrystallization and chromatography .
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
- In vitro Cytotoxicity : The compound was tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity with promising IC50 values.
- Molecular Docking Studies : These studies have provided insights into the binding affinities and interactions at the molecular level, further elucidating its mechanism as a PI3K inhibitor .
Q & A
Q. How can the synthesis of 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide be optimized for high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including condensation, cyclization, and sulfonation. Key optimizations include:
- Microwave-assisted synthesis to accelerate reaction rates and improve efficiency .
- Solvent selection (e.g., DMF, ethanol, water mixtures) and pH control to stabilize intermediates .
- Purification techniques such as recrystallization or column chromatography to isolate the final product .
- Analytical validation via TLC and NMR to confirm intermediate and final product identity .
Q. What spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve the crystal structure .
- NMR spectroscopy : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to assign proton and carbon environments .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound in therapeutic applications?
Methodological Answer:
- High-throughput screening (HTS) : Test against enzyme libraries (e.g., kinases, phosphatases) using fluorescence-based assays .
- Molecular docking : Simulate binding interactions with targets like glucokinase or antioxidant enzymes using software such as AutoDock .
- In vitro assays : Measure IC values for enzyme inhibition (e.g., glucose uptake assays for diabetes-related targets) .
- Gene expression profiling : Use RT-qPCR to assess downstream effects on pathways like oxidative stress response .
Q. What experimental strategies can resolve contradictions in reported biological activities of thiazolo[5,4-b]pyridine derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to correlate structural features with activity .
- Dose-response experiments : Test varying concentrations to identify biphasic effects or off-target interactions .
- Comparative studies : Use analogs with similar cores (e.g., triazolo-thiazoles) to isolate functional group contributions .
- Meta-analysis : Aggregate data from multiple studies to identify consensus targets or confounding variables (e.g., cell line specificity) .
Q. What mechanistic insights can be gained from studying this compound’s interaction with glucokinase or antioxidant pathways?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays to determine if the compound acts as a competitive/non-competitive inhibitor of glucokinase .
- ROS scavenging assays : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction in cellular models .
- Western blotting : Investigate phosphorylation changes in signaling pathways (e.g., AMPK, PI3K/Akt) .
- Crystallography : Resolve co-crystal structures of the compound bound to glucokinase to identify binding motifs .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Core modifications : Replace the thiazolo[5,4-b]pyridine moiety with triazolo[4,3-b]pyridazine to assess heterocycle impact .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the benzene ring to enhance binding affinity .
- Bioisosteric replacement : Substitute the sulfonamide group with carboxamide to improve solubility .
- Computational modeling : Use QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters .
Q. What methodologies address discrepancies in crystallographic data for structurally related sulfonamide derivatives?
Methodological Answer:
- Twinned data refinement : Apply SHELXL’s twin refinement tools for crystals with pseudo-merohedral twinning .
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality for low-symmetry space groups .
- Hydrogen bonding analysis : Compare packing motifs (e.g., π-π stacking vs. sulfonamide dimerization) to explain polymorphism .
- Validation software : Employ PLATON or CCDC tools to check for missed symmetry or disorder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
